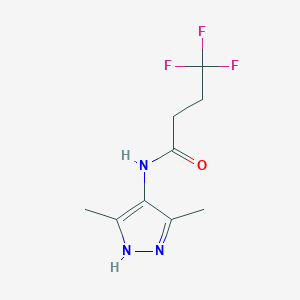
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide (DPTB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a highly potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. DPTB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Mecanismo De Acción
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide exerts its pharmacological effects by selectively inhibiting the activity of specific PTPs. PTPs are enzymes that dephosphorylate tyrosine residues on proteins, thereby regulating cellular signaling pathways. N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide binds to the catalytic domain of PTPs and inhibits their activity, leading to the activation of downstream signaling pathways. The specific PTPs targeted by N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide vary depending on the disease being studied.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to have a variety of biochemical and physiological effects depending on the disease being studied. In cancer research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to improve glucose tolerance and insulin sensitivity by increasing insulin signaling pathways. In autoimmune disorder research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to suppress the activity of immune cells that are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has several advantages for use in lab experiments. It is highly potent and selective for specific PTPs, allowing for precise targeting of cellular signaling pathways. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide does have some limitations. It is highly lipophilic and may have poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It may also have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide. One area of interest is the development of more potent and selective analogs of N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide that can target specific PTPs with even greater precision. Another area of interest is the exploration of N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further research is needed to fully understand the molecular mechanisms underlying N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide's pharmacological effects and to identify any potential off-target effects that may limit its clinical utility.
Métodos De Síntesis
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide involves a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate compound 3,5-dimethyl-1-(4,4,4-trifluoro-3-oxobutanoyl)pyrazole. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to form the final product, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific PTPs that are overexpressed in certain types of cancer. In diabetes research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to improve glucose tolerance and insulin sensitivity by inhibiting PTPs that negatively regulate insulin signaling pathways. In autoimmune disorder research, N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide has been shown to suppress the activity of immune cells that are involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-5-8(6(2)15-14-5)13-7(16)3-4-9(10,11)12/h3-4H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMDFRVCPMKQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
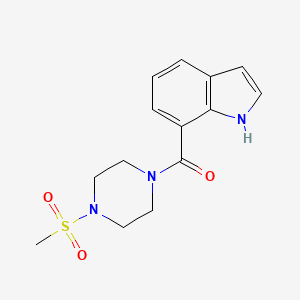
![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)

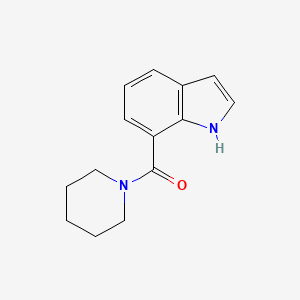
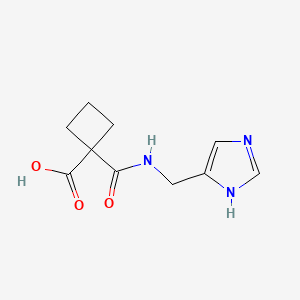

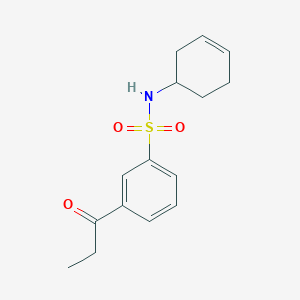

![4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7581575.png)
![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)
![3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7581584.png)